molecular formula C18H17FN6O3S B6585378 Isothiazolo[4,5-d]pyrimidine-3-carboxamide, 6-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-6,7-dihydro-7-oxo- CAS No. 1251687-37-2

Isothiazolo[4,5-d]pyrimidine-3-carboxamide, 6-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-6,7-dihydro-7-oxo-

Cat. No.: B6585378
CAS No.: 1251687-37-2
M. Wt: 416.4 g/mol
InChI Key: PSHRSIMNWHXBNY-UHFFFAOYSA-N
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Description

Isothiazolo[4,5-d]pyrimidine-3-carboxamide, 6-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-6,7-dihydro-7-oxo- is a complex heterocyclic compound. This compound is part of the isothiazolo[4,5-d]pyrimidine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of the isothiazolo[4,5-d]pyrimidine core, along with the piperazine and fluorophenyl groups, contributes to its unique chemical properties and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiazolo[4,5-d]pyrimidine-3-carboxamide derivatives typically involves the construction of the isothiazolo[4,5-d]pyrimidine core followed by functionalization at various positions. One common method involves the cyclization of appropriate precursors under specific conditions to form the isothiazolo[4,5-d]pyrimidine ring system. For example, the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine can yield the desired isothiazolo[4,5-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Isothiazolo[4,5-d]pyrimidine-3-carboxamide derivatives can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Isothiazolo[4,5-d]pyrimidine-3-carboxamide derivatives have been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of isothiazolo[4,5-d]pyrimidine-3-carboxamide derivatives involves their interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. For example, some derivatives have been shown to inhibit cyclin G-associated kinase (GAK), which plays a crucial role in clathrin-mediated endocytosis .

Comparison with Similar Compounds

Isothiazolo[4,5-d]pyrimidine-3-carboxamide derivatives can be compared with other similar compounds, such as:

The uniqueness of isothiazolo[4,5-d]pyrimidine-3-carboxamide derivatives lies in their specific substitution patterns and the presence of the piperazine and fluorophenyl groups, which contribute to their distinct chemical and biological properties.

Properties

IUPAC Name

6-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-oxo-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O3S/c19-11-3-1-2-4-12(11)23-5-7-24(8-6-23)13(26)9-25-10-21-14-15(17(20)27)22-29-16(14)18(25)28/h1-4,10H,5-9H2,(H2,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHRSIMNWHXBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=NC4=C(C3=O)SN=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801106841
Record name Isothiazolo[4,5-d]pyrimidine-3-carboxamide, 6-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-6,7-dihydro-7-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251687-37-2
Record name Isothiazolo[4,5-d]pyrimidine-3-carboxamide, 6-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-6,7-dihydro-7-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251687-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiazolo[4,5-d]pyrimidine-3-carboxamide, 6-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-6,7-dihydro-7-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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